Methyl 5-methylbiphenyl-2-carboxylate
Overview
Description
Methyl 5-methylbiphenyl-2-carboxylate: is an organic compound belonging to the class of biphenyl carboxylates It is characterized by a biphenyl core with a carboxylate ester group at the second position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One of the common methods to synthesize methyl 5-methylbiphenyl-2-carboxylate involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Esterification: Another method involves the esterification of 5-methylbiphenyl-2-carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-methylbiphenyl-2-carboxylate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 5-methylbiphenyl-2-carboxylic acid.
Reduction: Formation of 5-methylbiphenyl-2-methanol or 5-methylbiphenyl.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: Methyl 5-methylbiphenyl-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its biphenyl structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound can be used to study the interactions of biphenyl derivatives with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of methyl 5-methylbiphenyl-2-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with enzymes and receptors can be studied to understand its effects at the molecular level. The biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Methyl biphenyl-2-carboxylate: Lacks the methyl group at the fifth position, which can influence its reactivity and interactions.
5-Methylbiphenyl-2-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.
Biphenyl-2-carboxylic acid: Lacks both the methyl group and the ester functionality, making it less versatile in certain applications.
Uniqueness: Methyl 5-methylbiphenyl-2-carboxylate is unique due to the presence of both the methyl group and the ester functionality. This combination of features enhances its reactivity and makes it a valuable intermediate in organic synthesis. The methyl group can influence the electronic properties of the biphenyl core, affecting its interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl 4-methyl-2-phenylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-13(15(16)17-2)14(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCJFGSLSLXVOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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